molecular formula C23H18ClNO4S B2820302 [4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-42-7

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2820302
CAS RN: 1114653-42-7
M. Wt: 439.91
InChI Key: NCINNRWJFCUKIU-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazinone ring which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data for this compound, I can’t provide a detailed analysis .

Scientific Research Applications

Organic Synthesis Applications

Novel synthetic methods and chemical transformations involving benzothiazine derivatives are explored, demonstrating the compound's utility in creating diverse chemical structures. For instance, a study on the electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives, using related compounds as starting materials, highlights the potential for generating novel compounds with anti-stress oxidative properties (Largeron & Fleury, 1998). Another example involves the creation of new pyridine derivatives starting from benzothiazoles, showing variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Research on the synthesis and evaluation of novel compounds for antimicrobial properties includes work on benzothiazinone derivatives. For example, the synthesis of benzothienooxazinones from reactions involving benzothiazinones highlights the potential for creating antimicrobial agents (Coppo & Fawzi, 1998).

Material Science and Photobiology

Studies in material science and photobiology demonstrate the compound's role in the formation of complex chemical structures. For example, research on the photo-reorganization of benzothiophen-2-yl-chromen-4-ones to synthesize angular pentacyclic compounds illustrates the compound's utility in green chemistry applications (Dalal, Khanna, Kumar, & Kamboj, 2017).

These studies collectively underscore the versatility of “4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” in scientific research beyond its potential pharmacological applications. By focusing on organic synthesis, antimicrobial activity, and material science, researchers continue to uncover new dimensions of this compound's utility in the broader chemical sciences field.

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological effects. Without specific studies on this compound, I can’t provide information on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies. These studies look at the compound’s effects on biological systems and its potential to cause harm. Without specific data for this compound, I can’t provide information on its safety and hazards .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to determine its physical and chemical properties, investigations into its reactivity, or studies to determine its biological activity .

properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO4S/c1-15-7-10-17(13-19(15)24)25-14-22(23(26)16-8-11-18(29-2)12-9-16)30(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCINNRWJFCUKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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